molecular formula C24H19Cl2NO2 B14807422 Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate

Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate

Cat. No.: B14807422
M. Wt: 424.3 g/mol
InChI Key: URRFNEDSOKAYME-UHFFFAOYSA-N
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Description

Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole product .

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry principles are often employed to minimize environmental impact .

Mechanism of Action

The mechanism of action of Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to different biological effects. For example, it may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the bis(4-chlorophenyl)methyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H19Cl2NO2

Molecular Weight

424.3 g/mol

IUPAC Name

ethyl 3-[bis(4-chlorophenyl)methyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C24H19Cl2NO2/c1-2-29-24(28)23-22(19-5-3-4-6-20(19)27-23)21(15-7-11-17(25)12-8-15)16-9-13-18(26)14-10-16/h3-14,21,27H,2H2,1H3

InChI Key

URRFNEDSOKAYME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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